molecular formula C9H12ClF2NO B3014337 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride CAS No. 2408966-09-4

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B3014337
CAS No.: 2408966-09-4
M. Wt: 223.65
InChI Key: BMQSRVQGGOANQS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms, a methoxy group, and an ethanamine backbone, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and intermediates.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent agent in various applications .

Comparison with Similar Compounds

  • 2,2-Difluoroethylamine;hydrochloride
  • 2,2,2-Trifluoroethylamine;hydrochloride
  • 3-Methoxyphenethylamine

Comparison: 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability, enhanced reactivity, and greater specificity in its interactions with molecular targets .

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-13-8-4-2-3-7(5-8)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSRVQGGOANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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